molecular formula C6H2N2O B13108960 Furan-2,4-dicarbonitrile

Furan-2,4-dicarbonitrile

Cat. No.: B13108960
M. Wt: 118.09 g/mol
InChI Key: KVRQUVMOWKIMEL-UHFFFAOYSA-N
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Description

Furan-2,4-dicarbonitrile is a high-purity chemical reagent designed for advanced research and development applications. This compound serves as a versatile precursor in organic synthesis, particularly valuable for the construction of complex heterocyclic systems and functional organic materials. Dicarbonitrile derivatives analogous to this compound are critically important in materials science, where they are used in the preparation of phthalocyanine complexes . These complexes are fundamental components in the development of novel materials for thin-film fabrication, chemical sensors, electrochromic display devices, and organic photovoltaic cells due to their unique optical and electronic properties . Researchers also utilize such furan derivatives as key intermediates in multi-component reactions and green synthesis protocols, enabling the eco-efficient construction of complex molecular architectures . The structural motif of the furan ring, coupled with the reactivity of the nitrile groups, makes this compound a valuable scaffold for exploring new chemical spaces in medicinal chemistry and drug discovery. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any human consumption purposes.

Properties

Molecular Formula

C6H2N2O

Molecular Weight

118.09 g/mol

IUPAC Name

furan-2,4-dicarbonitrile

InChI

InChI=1S/C6H2N2O/c7-2-5-1-6(3-8)9-4-5/h1,4H

InChI Key

KVRQUVMOWKIMEL-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan-2,4-dicarbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of potassium-2-furoate at elevated temperatures (around 260°C) in the presence of Lewis acidic catalysts like cadmium iodide or zinc chloride can lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Furan-2,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan-2,4-dicarboxylic acid under specific conditions.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The nitrile groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Oxidation: Furan-2,4-dicarboxylic acid.

    Reduction: Furan-2,4-diamine or other reduced derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Furan-2,4-dicarbonitrile has diverse applications in scientific research:

    Chemistry: It serves as

Comparison with Similar Compounds

Furan-2,4-dicarbonitrile

Synthesis of related dicarbonitrile derivatives often involves multi-component reactions under phase-transfer catalysis (PTC) or ultrasound-assisted conditions. For example, malononitrile-based reactions using K₂CO₃ and tetrabutylammonium bromide (TBAB) in benzene yield structurally similar compounds like 3-amino-5-phenylamino-2,4-dicarbonitrile .

Comparable Compounds

  • Biphenyl-2,4-dicarbonitriles: Synthesized via KF/alumina-catalyzed reactions, achieving yields up to 74% (e.g., 3-amino-5-(furan-2-yl)-4’-nitro-biphenyl-2,4-dicarbonitrile) .
  • Pyridine-3,4-dicarbonitriles : Prepared using ultrasound-promoted four-component reactions, emphasizing efficiency and reduced reaction times .
  • Dibenzo[b,d]furan-3,7-dicarbonitrile : Derived from furan-2,5-dicarboxylic acid precursors, highlighting the role of fused-ring systems in stabilizing electron-withdrawing groups .

Key Insight : this compound’s synthesis shares mechanistic parallels with these methods but may require tailored catalysts to optimize yield and purity.

Structural and Electronic Comparisons

Core Structural Features

Compound Core Structure Substituents/Modifications Key Structural Data
This compound Furan ring -CN at C2 and C4 N/A (inferred planar geometry)
Biphenyl-2,4-dicarbonitrile Biphenyl system -CN at C2 and C4; ethyl/methyl groups Inter-ring torsion angles: -40.5° to -42.9°
Dibenzo[b,d]furan-3,7-dicarbonitrile Fused dibenzofuran -CN at C3 and C7 Enhanced rigidity due to fused rings
Pyridine-3,4-dicarbonitrile Pyridine ring -CN at C3 and C4; amino/alkyl groups sp² hybridization at nitrile carbons

Electronic Effects

  • This compound: The electron-withdrawing cyano groups reduce electron density on the furan ring, favoring electrophilic aromatic substitution at the C5 position.
  • Biphenyl Derivatives : Extended conjugation between phenyl rings increases stability, with inter-ring bond distances averaging 1.480–1.485 Å .
  • Pyridine Analogues : Nitrogen in the pyridine ring enhances polarity, leading to solvatochromic fluorescence (e.g., 4-CN-TCPy emits in red/NIR regions in solid state) .

Physicochemical Properties

Spectral Data

  • IR Spectroscopy: Cyano groups in this compound analogs show characteristic peaks at ~2200–2250 cm⁻¹ (C≡N stretch) .
  • NMR Data: ¹H NMR: Aromatic protons in biphenyl derivatives resonate at δ 6.5–8.0 ppm, influenced by substituents . ¹³C NMR: Cyano carbons appear at ~115–120 ppm, as seen in 3-amino-9,10-dihydrophenanthrene-2,4-dicarbonitrile .

Thermal Stability

  • Biphenyl-2,4-dicarbonitriles : Exhibit high melting points (e.g., 277–278°C for nitro-substituted derivatives) due to planar stacking .
  • Dibenzo[b,d]furan-3,7-dicarbonitrile : Enhanced thermal stability from fused aromatic systems .

Pharmaceutical Relevance

  • Antimicrobial Activity : 9,10-Dihydrophenanthrene-2,4-dicarbonitriles show moderate activity against Gram-positive bacteria .
  • Cytotoxicity: N-Piperazinyl quinolones with furyl-dicarbonitrile moieties demonstrate selective toxicity in cancer cell lines .

Materials Science

  • Fluorescence : Pyridine-3,4-dicarbonitriles exhibit dual-state emission (80% quantum yield in crystals) for optoelectronic applications .
  • Polymer Precursors : Furan-2,5-dicarboxylate derivatives serve as model compounds for biodegradable polyesters .

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